molecular formula C18H12BrF3N2O2 B2360301 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol CAS No. 904508-95-8

2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2360301
CAS No.: 904508-95-8
M. Wt: 425.205
InChI Key: QYIWMUSYWSJUPR-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a 4-bromophenyl substituent at position 5, and a 5-methoxyphenol moiety at position 4 of the pyrimidine core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenyl and methoxyphenol substituents contribute to electronic effects and binding affinity in biological systems .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3N2O2/c1-26-12-6-7-13(14(25)8-12)16-15(10-2-4-11(19)5-3-10)17(18(20,21)22)24-9-23-16/h2-9,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIWMUSYWSJUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the pyrimidine ring in the presence of a palladium catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.

    Attachment of the Methoxyphenol Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential building block for pharmaceutical compounds. Its structure allows for modifications that can lead to drugs targeting specific biological pathways. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development aimed at various diseases.

Case Study : Research has indicated that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that similar pyrimidine derivatives can effectively inhibit cancer cell proliferation in vitro .

Materials Science

In materials science, 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol can be utilized in developing advanced materials with tailored electronic or optical properties. The unique functional groups allow for integration into polymers or other composite materials that require specific interaction with light or electricity.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity can be exploited to create various substituted derivatives through oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromophenyl group can facilitate binding to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Pyrimidine Derivatives

Compound Name / ID (CAS/Ref.) Substituents (Pyrimidine Positions) Molecular Formula Key Functional Groups Biological Activity / Application Evidence ID
Target Compound 5-(4-BrPh), 6-CF₃, 4-(5-MeO-PhOH) C₁₈H₁₃BrF₃N₂O₂ -CF₃, BrPh, methoxyphenol Potential endothelin receptor antagonist
2-[2-Amino-5-(4-BrPh)pyrimidin-4-yl]-5-MeOPhOH (105258-12-6) 2-NH₂, 5-(4-BrPh), 4-(5-MeO-PhOH) C₁₇H₁₄BrN₃O₂ -NH₂, BrPh, methoxyphenol Antimicrobial (inferred from similar derivatives)
N-[5-(4-BrPh)-6-(propylsulfamoyl)pyrimidin-4-yl] derivative (1393813-43-8) 5-(4-BrPh), 6-sulfamide, 4-OCH₂CH₂OH C₁₅H₁₉BrN₄O₄S Sulfamide, BrPh, hydroxyethoxy Endothelin receptor antagonist
2-((2-methylbenzyl)thio)-5-(4-(pyrimidinyl)phenyl)-1,3,4-thiadiazole (6a) Thiadiazole core with pyrimidine and CF₃ C₁₉H₁₅F₃N₄S₂ -CF₃, thiadiazole, pyrimidine Antifungal (62% inhibition vs. B. cinerea)
5-[(4-Fluorophenyl)methoxy]phenol derivative (899384-92-0) 2-NH₂, 5-(4-MeOPh), 4-(4-F-PhCH₂O) C₂₅H₂₂FN₃O₃ -NH₂, fluorobenzyl, methoxyphenyl Not specified (structural analog)

Key Observations:

Trifluoromethyl vs. Amino/Sulfamide Groups: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to amino (-NH₂) or sulfamide (-SO₂NH-) substituents in analogs . This may improve bioavailability in receptor-binding applications .

Halogen Effects (Br vs.

Methoxyphenol vs. Hydroxyethoxy: The 5-methoxyphenol moiety in the target compound offers hydrogen-bonding capability via the phenolic -OH, unlike the hydroxyethoxy group in CAS 1393813-43-6. This difference may influence solubility and interaction with biological targets .

Biological Activity

The compound 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H14BrF3N2OC_{18}H_{14}BrF_3N_2O, and its structure includes a bromophenyl group, a trifluoromethyl group, and a methoxyphenol moiety. This unique combination of functional groups may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The inhibition of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes:

  • Cyclooxygenase (COX) : Inhibitors of COX are known for their anti-inflammatory properties. Studies suggest that similar pyrimidine derivatives can inhibit COX enzymes, thus reducing inflammation and possibly preventing cancer progression .
  • Lipoxygenase (LOX) : Compounds with a trifluoromethyl group have shown promise in inhibiting LOX, which is involved in the inflammatory response and cancer metastasis .

The biological activity of This compound is hypothesized to involve:

  • Molecular Docking Studies : Computational studies indicate that the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions, which may increase inhibitory potency against COX and LOX enzymes .
  • Cellular Uptake : The methoxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in vivo.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on pyrimidine derivatives demonstrated significant inhibition of cancer cell lines, including breast cancer (MCF-7) and colon cancer cells, with IC50 values in the low micromolar range .
  • Another investigation highlighted the anti-inflammatory effects of similar compounds through COX inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell TypeIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)10.4
AnticancerColon Cancer Cells5.4
COX InhibitionCOX-219.2
LOX InhibitionLOX-1513.2

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